(1H-Indol-3-yl)boronic acid

CAS No.: 741253-05-4

Cat. No.: VC3757364

Molecular Formula: C8H8BNO2

Molecular Weight: 160.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 741253-05-4 |

|---|---|

| Molecular Formula | C8H8BNO2 |

| Molecular Weight | 160.97 g/mol |

| IUPAC Name | 1H-indol-3-ylboronic acid |

| Standard InChI | InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H |

| Standard InChI Key | PTTHBZMGHRDZCV-UHFFFAOYSA-N |

| SMILES | B(C1=CNC2=CC=CC=C12)(O)O |

| Canonical SMILES | B(C1=CNC2=CC=CC=C12)(O)O |

Introduction

Basic Properties and Structural Characteristics

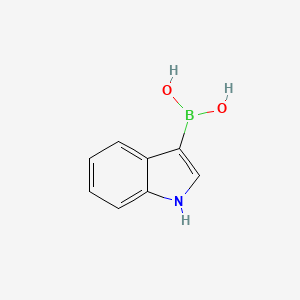

(1H-Indol-3-yl)boronic acid, also known as indole-3-boronic acid, is a boronic acid derivative of indole with the molecular formula C₈H₈BNO₂ and a molecular weight of 160.97 g/mol. Its structure consists of an indole core (a benzene ring fused with a pyrrole ring) with a boronic acid group (-B(OH)₂) attached at the 3-position .

Physical and Chemical Properties

The compound exhibits specific physical and chemical properties that influence its reactivity and applications, as summarized in Table 1.

Table 1: Physical and Chemical Properties of (1H-Indol-3-yl)boronic acid

| Property | Value |

|---|---|

| CAS Number | 741253-05-4 |

| Molecular Formula | C₈H₈BNO₂ |

| Molecular Weight | 160.97 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 433.2±37.0 °C at 760 mmHg |

| Flash Point | 215.8±26.5 °C |

| LogP | 1.51 |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C |

| Index of Refraction | 1.662 |

Data source: Chemical databases and literature

Structural Identifiers

For research and characterization purposes, (1H-Indol-3-yl)boronic acid can be identified using various chemical notations as presented in Table 2.

Table 2: Structural Identifiers of (1H-Indol-3-yl)boronic acid

| Identifier | Value |

|---|---|

| IUPAC Name | 1H-indol-3-ylboronic acid |

| Standard InChI | InChI=1S/C8H8BNO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10-12H |

| Standard InChIKey | PTTHBZMGHRDZCV-UHFFFAOYSA-N |

| SMILES | B(C1=CNC2=CC=CC=C12)(O)O |

Data source: PubChem and other chemical databases

Synthesis Methods

The synthesis of (1H-Indol-3-yl)boronic acid typically involves the borylation of indole derivatives through various methodologies. Understanding these synthetic routes is essential for researchers seeking to prepare this compound for further applications.

Miyaura Borylation

One common method for synthesizing (1H-Indol-3-yl)boronic acid is the Miyaura borylation, which utilizes aryl or heteroaryl halides as starting materials. For indole, this process typically involves:

-

Preparation of 3-bromoindole

-

Reaction with n-butyllithium (nBuLi)

-

Addition of triisopropyl borate

-

Hydrolysis to form the boronic acid

This methodology represents a traditional approach but often requires rigorous control of reaction conditions due to the sensitivity of the intermediates.

Protection Strategies in Synthesis

Due to the reactivity of the indole N-H bond, protection strategies are frequently employed in the synthesis of (1H-Indol-3-yl)boronic acid and its derivatives. Common protecting groups include:

Table 3: Protected Indole-3-boronic Acid Derivatives

| Protecting Group | Protected Compound | CAS Number | Molecular Weight |

|---|---|---|---|

| tert-Butoxycarbonyl (Boc) | (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | 181365-26-4 | 261.08 g/mol |

| Phenylsulfonyl | (1-(Phenylsulfonyl)-1H-indol-3-yl)boronic acid | 129271-98-3 | 301.13 g/mol |

| Methyl | (1-Methyl-1H-indol-3-yl)boronic acid | 1284221-19-7 | 175.00 g/mol |

| tert-Butyldimethylsilyl (TBS) | Various silyl-protected derivatives | Various | Various |

Data compiled from multiple sources

These protected derivatives often demonstrate improved stability and solubility compared to the unprotected (1H-Indol-3-yl)boronic acid, making them valuable alternatives in certain synthetic applications.

Synthetic Challenges

The synthesis of (1H-Indol-3-yl)boronic acid presents several challenges that researchers must address:

-

The boronic acid functional group is prone to degradation, particularly under basic conditions

-

The N-H of indole can interfere with certain borylation reactions

-

The C2 position of indole is typically more reactive than C3, requiring selective methodologies to achieve C3 borylation

-

Moisture sensitivity requires careful handling under inert atmosphere conditions

These challenges have prompted the development of alternative methodologies and the use of protected derivatives in many synthetic applications.

Chemical Reactions and Reactivity

The primary value of (1H-Indol-3-yl)boronic acid lies in its versatile reactivity, particularly in cross-coupling reactions that enable the formation of new carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The most significant application of (1H-Indol-3-yl)boronic acid is in Suzuki-Miyaura cross-coupling reactions. These palladium-catalyzed reactions enable the formation of carbon-carbon bonds between the indole boronic acid and various aryl or vinyl halides, allowing for the synthesis of complex indole derivatives.

A typical Suzuki coupling reaction involves:

-

(1H-Indol-3-yl)boronic acid or a protected derivative

-

An aryl or vinyl halide coupling partner

-

A palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

A base (typically K₂CO₃ or Na₂CO₃)

-

An appropriate solvent system (often acetonitrile, THF, or DMF/water mixtures)

For example, the synthesis of 3-(6-chloropyrimidin-4-yl)-1-(phenylsulfonyl)-1H-indole has been reported using (1-(phenylsulfonyl)-1H-indol-3-yl)boronic acid and 4,6-dichloropyrimidine with Pd(PPh₃)₂Cl₂ as catalyst and K₂CO₃ as base in acetonitrile .

Other Significant Reactions

Beyond Suzuki coupling, (1H-Indol-3-yl)boronic acid participates in several other important transformations:

-

Oxidation reactions: The boronic acid can be oxidized to form 3-hydroxyindole derivatives using oxidizing agents such as hydrogen peroxide.

-

MIDA boronate formation: Conversion to N-methyliminodiacetic acid (MIDA) boronates provides more stable derivatives that can serve as protected forms of the boronic acid, enabling controlled release during reactions .

-

Base-mediated reductive coupling: (1H-Indol-3-yl)boronic acid can participate in base-mediated reductive coupling reactions with compounds like indole-3-tosylhydrazone to form 3-(phenylthio)methyl/benzyl indole derivatives .

-

Conversion to trifluoroborate salts: The boronic acid can be converted to more stable potassium trifluoroborate salts, which offer improved stability and handling properties.

Applications in Organic Synthesis

(1H-Indol-3-yl)boronic acid serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules containing the indole scaffold.

Pharmaceutical Synthesis

| Pharmaceutical Class | Representative Compounds | Therapeutic Applications |

|---|---|---|

| Serotonergic agents | Tryptamine derivatives | Depression, anxiety |

| Kinase inhibitors | Various indole-containing inhibitors | Cancer, inflammation |

| Antimicrobials | Substituted indoles | Bacterial and fungal infections |

| Anti-inflammatory agents | Indole acetic acid derivatives | Pain, inflammation |

Data compiled from research literature

Natural Product Synthesis

The indole core structure appears in numerous natural products, and (1H-Indol-3-yl)boronic acid provides a means to introduce this moiety in total synthesis efforts. Examples include:

-

Indole alkaloids

-

Marine natural products

-

Plant-derived compounds with medicinal properties

-

Tryptophan-derived natural products

Biological and Medicinal Applications

Boronic acids, including indole derivatives, have been explored for their diverse biological activities, positioning (1H-Indol-3-yl)boronic acid as a valuable precursor in medicinal chemistry.

Enzyme Inhibition

Boronic acids can act as bioisosteres of carbonyl groups, making them useful in designing inhibitors for various enzymes. Specifically, the boronic acid moiety can form reversible covalent bonds with active site nucleophiles in certain enzymes, leading to inhibition.

Enzymes that have been targeted with boronic acid-containing compounds include:

-

β-Lactamases

-

Proteases

-

Serine hydrolases

Development of Therapeutic Agents

Recent research has explored the use of indole boronic acid derivatives in developing therapeutic agents for various conditions:

-

PI5P4Kγ Degraders: Indole boronic acid derivatives have been utilized in the development of potent and selective degraders of PI5P4Kγ, with implications for treating various diseases .

-

Antioxidant compounds: Indole derivatives have shown antioxidant properties, with the boronic acid functionality providing a handle for further derivatization to enhance these properties.

-

Anticancer agents: Some indole-containing compounds have demonstrated cytotoxicity against cancer cell lines, positioning (1H-Indol-3-yl)boronic acid as a potential precursor for oncology applications.

Recent Research Developments

Research on (1H-Indol-3-yl)boronic acid continues to expand, with recent studies focusing on enhancing its synthetic utility and exploring new applications.

Novel Synthetic Methodologies

Recent research has focused on developing improved methods for the synthesis and functionalization of (1H-Indol-3-yl)boronic acid and its derivatives, with an emphasis on:

-

Milder reaction conditions that preserve the sensitive boronic acid functionality

-

Higher selectivity in borylation reactions

-

Broader substrate scope to accommodate diverse indole derivatives

-

Greener synthetic approaches with reduced environmental impact

Photophysical Studies

Research has investigated the photophysical properties of derivatives synthesized from indole boronic acids. For example, certain derivatives exhibit significant bathochromic shifting in emission peak position and enhanced fluorescence quantum yield in acetonitrile compared to water, suggesting applications in fluorescent sensing and imaging .

Base-Mediated Reductive Coupling

A transition-metal free base-mediated reductive coupling of indole-3-tosylhydrazone with thiols/boronic acids has been developed to provide biologically important 3-(phenylthio)methyl/benzyl indole derivatives. This methodology offers advantages such as:

-

No use of transition metals

-

Broad substrate scope

-

Operational simplicity

-

Low cost

This approach represents a potential method for synthesizing various 3-phenylthiomethyl/benzyl indole derivatives with potential biological activities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume